

A Comprehensive Technical Guide to 2,4,6-Trimethoxybenzothioamide

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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzothioamide

Cat. No.: B15321559

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2,4,6-Trimethoxybenzothioamide**, a key chemical compound with emerging significance in synthetic chemistry and potential applications in drug discovery. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with insights into its broader scientific context.

Core Molecular Identifiers and Properties

2,4,6-Trimethoxybenzothioamide is an aromatic thioamide compound characterized by a benzene ring substituted with three methoxy groups and a thioamide functional group. These structural features are pivotal to its chemical reactivity and potential biological activity.

Molecular Structure and Key Data

The fundamental properties of **2,4,6-Trimethoxybenzothioamide** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃ S	[1]
Molecular Weight	227.28 g/mol	[1]
SMILES Code	S=C(C1=C(OC)C=C(OC)C=C1OC)N	[1]
CAS Number	1097822-66-6	[1]

Structural Visualization

To appreciate the spatial arrangement of atoms and functional groups, a 2D chemical structure diagram is presented below. This visualization is crucial for understanding potential steric and electronic effects in chemical reactions.

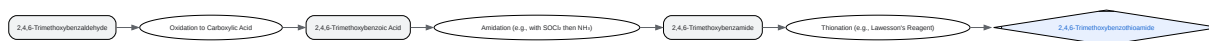
Caption: 2D structure of **2,4,6-Trimethoxybenzothioamide**.

Synthesis and Reactivity Insights

While specific synthesis protocols for **2,4,6-Trimethoxybenzothioamide** are not extensively detailed in readily available literature, its structure suggests a logical synthetic pathway originating from its aldehyde analogue, 2,4,6-trimethoxybenzaldehyde. This precursor is a known reagent used in various organic syntheses.[2][3]

Conceptual Synthetic Workflow

A plausible and widely utilized method for converting an aldehyde to a thioamide involves a multi-step process, often beginning with the conversion of the aldehyde to an amide, followed by thionation.



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Caption: Conceptual workflow for the synthesis of **2,4,6-Trimethoxybenzothioamide**.

Expertise & Experience Note: The choice of a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, is critical. Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in the conversion of amides to thioamides, minimizing side reactions that can occur with more aggressive reagents. The electron-rich nature of the trimethoxy-substituted benzene ring enhances the reactivity of the carbonyl group, potentially allowing for more facile conversion.

Potential Applications and Research Context

The trimethoxybenzene moiety is a structural feature found in a number of bioactive natural products and synthetic compounds.[4] The presence of the thioamide group, a bioisostere of the amide group, often imparts unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities.

Role as a Synthetic Building Block

Compounds with the 2,4,6-trimethoxybenzyl group are utilized as protecting groups in organic synthesis due to their stability under a range of conditions and their selective cleavage.[5] By analogy, **2,4,6-Trimethoxybenzothioamide** could serve as a valuable intermediate for the synthesis of more complex heterocyclic compounds, particularly sulfur-containing scaffolds of medicinal interest.

Relevance in Medicinal Chemistry

Thioamides are present in various pharmacologically active molecules. While direct biological data for **2,4,6-Trimethoxybenzothioamide** is limited, related trimethoxy-substituted compounds have been investigated for a range of activities. For instance, 2,4,6-trimethoxyamphetamine is a known psychedelic hallucinogen, highlighting how this substitution pattern can influence interactions with biological systems.[6] The anti-inflammatory properties of compounds investigated in models using 2,4,6-trinitrobenzenesulfonic acid also point to the broader interest in substituted benzene derivatives in pharmacology.[7]

Experimental Protocols: A Foundational Approach

While a specific, validated protocol for the synthesis of **2,4,6-Trimethoxybenzothioamide** is not published, a general, self-validating procedure for the thionation of a related benzamide can be adapted.

General Protocol for Thionation of a Benzamide

This protocol outlines the conversion of a benzamide to its corresponding thioamide using Lawesson's reagent.

Materials:

- 2,4,6-Trimethoxybenzamide (starting material)
- Lawesson's Reagent (0.5 equivalents)
- Anhydrous Toluene (solvent)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Inert atmosphere (Nitrogen or Argon)
- Silica gel for column chromatography
- Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4,6-Trimethoxybenzamide (1 equivalent) in anhydrous toluene.
- **Addition of Reagent:** To the stirred solution, add Lawesson's reagent (0.5 equivalents) in one portion.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of

the starting amide and the formation of a new, typically less polar, product spot.

- **Workup:** Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** The crude residue is then purified by silica gel column chromatography using a suitable eluent system to isolate the pure **2,4,6-Trimethoxybenzothioamide**.
- **Characterization:** The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Trustworthiness Note: This protocol is considered self-validating as the progress can be rigorously monitored by TLC. The distinct polarity difference between the starting amide and the product thioamide allows for clear separation and purification via column chromatography. The final characterization provides definitive proof of a successful synthesis.

Conclusion

2,4,6-Trimethoxybenzothioamide is a compound defined by its core physicochemical properties, including a molecular weight of 227.28 g/mol and a specific SMILES code. While it is not a widely commercialized compound, its structure suggests significant potential as a synthetic intermediate in medicinal and materials chemistry. The insights provided in this guide, from its fundamental data to a conceptual synthetic pathway, are intended to equip researchers with the foundational knowledge required to explore the applications of this intriguing molecule.

References

- PubMed. Protective Effect of Pogostone on 2,4,6-Trinitrobenzenesulfonic Acid-Induced Experimental Colitis via Inhibition of T Helper Cell. [[Link](#)]

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